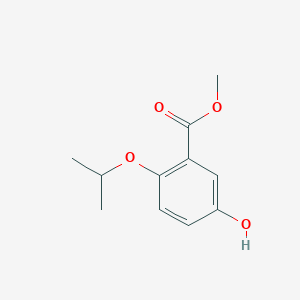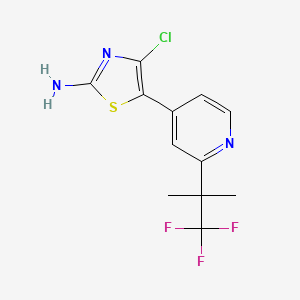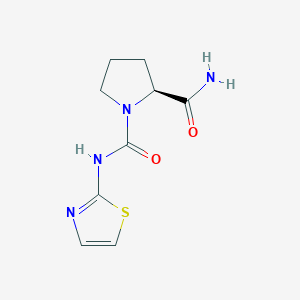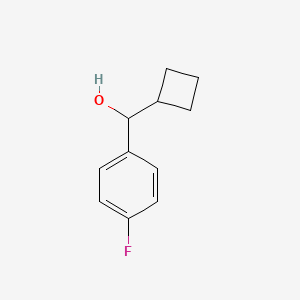
Cyclobutyl-(4-fluorophenyl)methanol
Vue d'ensemble
Description
Cyclobutyl-(4-fluorophenyl)methanol, also known as 4-F-CBPM, is a novel chemical compound with a wide range of applications in the field of scientific research. It is a cyclic ether, with a molecular formula of C10H12FNO and a molecular weight of 181.21 g/mol. 4-F-CBPM is synthesized by the reaction of cyclobutanol and 4-fluorophenylmethanol, and is a colorless to slightly yellowish liquid with a boiling point of 152-154°C. It is insoluble in water but soluble in organic solvents. Due to its unique properties, 4-F-CBPM has been widely used in various scientific research applications.
Applications De Recherche Scientifique
1. Photocycloaddition and Cyclobutyl Rings Formation
Cyclobutane rings are strategically significant in the development of potential drugs and synthetic intermediates. A study by O'Hara et al. (2019) focused on the [2+2] photocycloaddition reaction of S,S-dioxobenzothiophene-2-methanol, a process similar to the formation of cyclobutyl rings, in microcrystalline powders and solutions. They discovered that molecular constraints in the crystal lattice lead to photodimer formation, demonstrating the potential of controlling diastereo- and regioselectivity in forming cyclobutyl rings, a moiety relevant to compounds like cyclobutyl-(4-fluorophenyl)methanol (O'Hara et al., 2019).
2. Theoretical Studies and Molecular Analysis
Trivedi (2017) conducted a theoretical study of (RS)-(4-fluorophenyl) (pyridine-2yl) methanol using Density Functional Theory. This research is pivotal in understanding the structure-activity relationship of similar compounds and offers insights into the active sites of molecules like cyclobutyl-(4-fluorophenyl)methanol (Trivedi, 2017).
3. Synthesis and Bioactivity Research
Research by Kiran et al. (2007) on the synthesis of benzooxazaphosphininyl methanol derivatives, including a chloro-fluorophenyl variant, revealed their effectiveness against pathogens and potential as plant nutrients. This underscores the importance of derivatives like cyclobutyl-(4-fluorophenyl)methanol in agricultural applications (Kiran et al., 2007).
4. Catalysis and Reaction Mechanisms
Creary (2023) explored the reactivity of substituted cyclobutyl trifluoroacetates in methanol, highlighting the role of β-trimethylsilyl carbocationic intermediates. This research contributes to understanding the reaction mechanisms and stereochemical outcomes relevant to similar structures like cyclobutyl-(4-fluorophenyl)methanol (Creary, 2023).
Orientations Futures
Propriétés
IUPAC Name |
cyclobutyl-(4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKDDUAJFSUIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl-(4-fluorophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



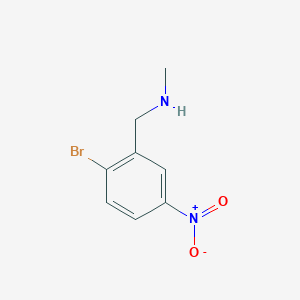
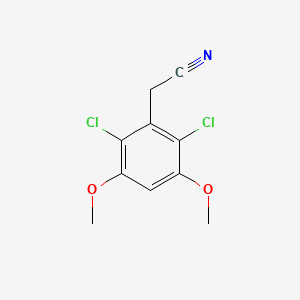
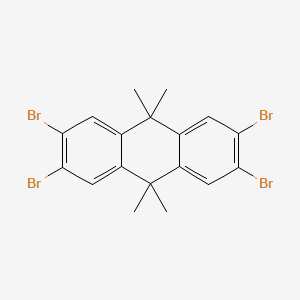
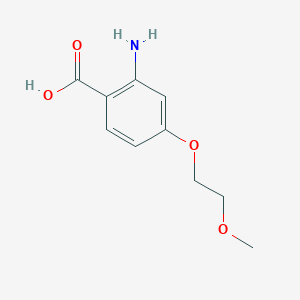
![9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1397749.png)

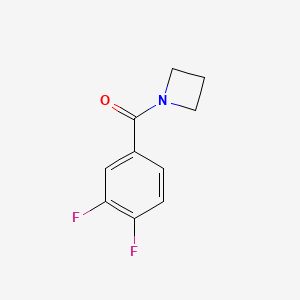
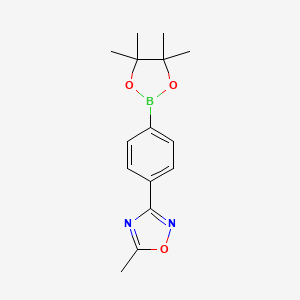
amine](/img/structure/B1397755.png)
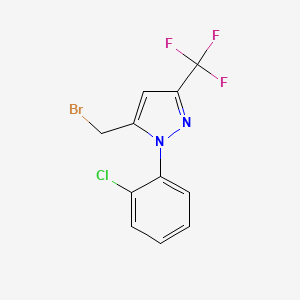
![4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine](/img/structure/B1397757.png)
